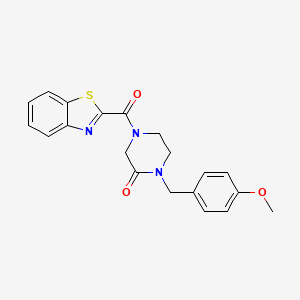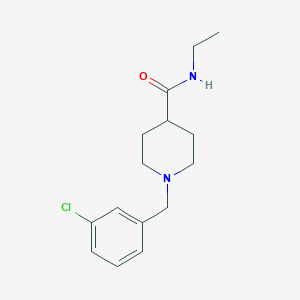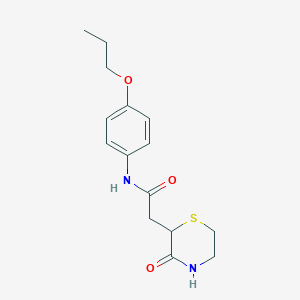
2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide, also known as OTMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. OTMPA is a thiomorpholine derivative that exhibits various biochemical and physiological effects, making it a promising candidate for further investigation. In
作用机制
The mechanism of action of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of the cell wall of fungi.
Biochemical and Physiological Effects:
2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide exhibits various biochemical and physiological effects, including antitumor, antibacterial, and antifungal activity. It has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells. 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting the activity of enzymes involved in DNA replication and transcription.
实验室实验的优点和局限性
One of the advantages of using 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide also exhibits multiple biochemical and physiological effects, making it a versatile compound for investigating various cellular processes. However, one limitation of using 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for research on 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide. One area of investigation is the development of new drugs based on the structure of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide. Researchers can modify the structure of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide to improve its pharmacological properties and reduce its potential toxicity. Another area of research is the investigation of the mechanism of action of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide. Researchers can use various techniques, such as X-ray crystallography and molecular modeling, to gain a better understanding of how 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide interacts with its target enzymes. Additionally, the potential applications of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide in the treatment of various diseases, such as cancer and bacterial infections, can be further explored.
合成方法
The synthesis of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide involves the reaction between 4-propoxyaniline and 2-chloroacetylthiomorpholine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product, 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide. The synthesis of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide has been reported in various scientific journals, and the procedure is well-established.
科学研究应用
2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide has been investigated for its potential applications in the development of new drugs. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide has also been reported to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
2-(3-oxothiomorpholin-2-yl)-N-(4-propoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-2-8-20-12-5-3-11(4-6-12)17-14(18)10-13-15(19)16-7-9-21-13/h3-6,13H,2,7-10H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSZQRDROLOZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxothiomorpholin-2-yl)-N-(4-propoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4960709.png)
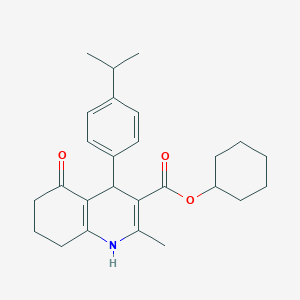

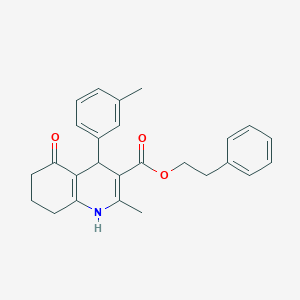
![cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4960750.png)


![2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B4960762.png)
![4-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960765.png)
![methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)
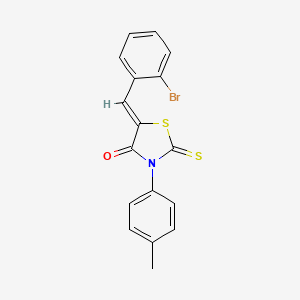
![3-methyl-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4960781.png)
